![molecular formula C17H14N4O3 B6024548 N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6024548.png)
N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)Phenyl]Amino}Benzohydrazide
Uniqueness
N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and the pyrazole ring enhances its ability to form hydrogen bonds and interact with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-15-7-6-11(8-16(15)23)10-18-21-17(24)14-9-13(19-20-14)12-4-2-1-3-5-12/h1-10,22-23H,(H,19,20)(H,21,24)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQAQBUWEPUXKA-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.